molecular formula C27H26FN3O2S B12387253 PPAR|A/|A agonist 3

PPAR|A/|A agonist 3

Cat. No.: B12387253
M. Wt: 475.6 g/mol
InChI Key: XZZBEVKWMQCPFH-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It exhibits antiproliferative effects in colon cancer cells by inducing G1-phase cell cycle arrest, downregulating c-Myc and cyclin D1, and interfering with the β-catenin/TCF pathway . Its partial agonism (55–65% efficacy relative to rosiglitazone) is linked to a unique binding mode in the PPARγ ligand-binding domain (LBD), where it stabilizes helix H3 but minimally interacts with helices H11 and H12, critical for full agonism . The compound demonstrates moderate potency (PPARγ EC₅₀ = 0.35–0.40 μM) and strong cellular activity (IC₅₀ = 4.8–7.8 μM in cancer cells), positioning it as a candidate for oncology therapeutics .

Properties

Molecular Formula

C27H26FN3O2S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[(E)-3-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]propylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C27H26FN3O2S/c1-27(14-4-16-29-31-26-30-23-5-2-3-6-25(23)34-26)15-13-20-17-22(11-12-24(20)33-27)32-18-19-7-9-21(28)10-8-19/h2-3,5-12,16-17H,4,13-15,18H2,1H3,(H,30,31)/b29-16+

InChI Key

XZZBEVKWMQCPFH-MUFRIFMGSA-N

Isomeric SMILES

CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CC/C=N/NC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CCC=NNC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 typically involves the use of various organic synthesis techniques. One common method includes the reaction of specific ligands with peroxisome proliferator-activated receptor alpha to form the desired agonist. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of peroxisome proliferator-activated receptor alpha agonist 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Reaction Conditions and Optimization

Critical parameters for achieving high yields (>85%) and purity (>98%) include:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature−30°C (ethylation step)Prevents epimerization
SolventDMF (polar aprotic)Enhances reaction rate
BaseSodium tert-amylateMinimizes side reactions
CatalystLewis acids (e.g., AlCl₃)Accelerates acylation

Binding Kinetics and Receptor Interactions

PPARα/γ agonist 3 exhibits distinct binding behavior to its target receptors:

3.1 Surface Plasmon Resonance (SPR) Analysis

  • PPARα : Binds with a dissociation constant (K<sub>D</sub>) of 9.55 ± 0.8 μM .

  • PPARγ : Higher affinity with K<sub>D</sub> = 0.14 ± 0.03 μM .

  • No significant binding to PPARβ/δ .

3.2 Hydrogen-Bonding Network

  • The carboxylic acid group forms bifurcated hydrogen bonds with:

    • Ser280 (Oγ) and Tyr314 (Oη) on PPARα .

    • His440 (Nε) and Tyr464 (Oη) on PPARγ .

  • These interactions stabilize helix 12 (H12), enabling coactivator recruitment .

Structural Features Influencing Reactivity

The compound’s molecular architecture dictates its synthetic and functional properties:

FeatureRole in Chemical Reactivity
Pyrazole ringParticipates in π-π stacking with Phe273 (PPARα)
Branched aliphatic chainFills hydrophobic cavity near H11-H12 loop
Carboxylic acid moietyEssential for H12 stabilization and agonist activity

Comparative Analysis of Analogues

The compound’s dual agonism contrasts with single-receptor agonists:

CompoundTarget ReceptorK<sub>D</sub> (PPARα)K<sub>D</sub> (PPARγ)Key Distinction
PPARα/γ agonist 3Dual9.55 μM0.14 μMBalanced α/γ activation
FenofibratePPARα6.2 μMN/ATriglyceride-lowering focus
RosiglitazonePPARγN/A0.04 μMInsulin sensitization

Scientific Research Applications

Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

Peroxisome proliferator-activated receptor alpha agonist 3 exerts its effects by binding to peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with retinoid X receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Profiles

A comparative analysis of PPARα/γ Agonist 3 with other PPAR agonists reveals distinct selectivity, efficacy, and mechanistic differences:

Compound PPAR Subtype Activity EC₅₀ (μM) Efficacy (% vs. Full Agonist) Key Structural Features Therapeutic Implications References
PPARα/γ Agonist 3 (S)-3 PPARγ partial agonist; PPARα inactive 0.35–0.40 55–65% (PPARγ) Chiral phenoxyacetic acid; S-stereoisomer Anticancer (colon)
BMS-711939 (Compound 3) PPARα full agonist; PPARγ weak agonist 0.015 (PPARα) >50% (PPARα) 2-fluoro-phenyl glycine core; oxazole substitutions Dyslipidemia, metabolic syndrome
Indeglitazar Pan-PPAR agonist (α > δ > γ) 0.85 (PPARγ) 45% (PPARγ), 67% (PPARδ) Methoxyindole-propionic acid scaffold Type 2 diabetes (balanced activity)
Aryloxyacetic Acid (S)-5 PPARα full agonist; PPARγ partial agonist 0.8 (PPARα) >50% (PPARα), 30–40% (PPARγ) S-stereoisomer; halogenated benzene ring Metabolic disorders, inflammation
Virtual Screening Hit 1α PPARγ partial agonist 0.12 50–60% (PPARγ) Shape similarity to partial agonists; Ser342 H-bond Diabetes, inflammation

Mechanistic Insights

  • PPARα/γ Agonist 3 : Binds PPARγ LBD near helix H3, avoiding interactions with H12 (critical for full activation). This stabilizes a conformation that recruits co-repressors, limiting transactivation while retaining antiproliferative effects via β-catenin pathway inhibition .
  • BMS-711939 : High PPARα selectivity arises from 2-fluoro-phenyl substitutions that enhance hydrophobic interactions in the PPARα LBD. Its γ/α EC₅₀ ratio of 691 highlights subtype discrimination .
  • Indeglitazar : Recruits a water molecule in the PPARγ LBD, preventing full coactivator recruitment. This "soft" binding explains its partial efficacy .
  • Aryloxyacetic Acids : S-stereoisomers optimize PPARα binding via carboxylate interactions with Tyr314 and His440, while halogen atoms enhance lipophilic contacts .

Therapeutic Advantages and Limitations

  • PPARα/γ Agonist 3: Strong anticancer activity but lacks metabolic benefits seen in PPARα agonists. Potential for combination therapy with chemotherapeutics .
  • BMS-711939 : Potent lipid-lowering effects but risks PPARγ-mediated side effects (e.g., weight gain) due to residual γ activity .
  • Indeglitazar : Balanced pan-PPAR activation reduces hyperglycemia and dyslipidemia but was discontinued due to safety concerns (e.g., edema) .
  • Virtual Screening Hits: Novel scaffolds with submicromolar potency but require optimization for pharmacokinetics .

Key Research Findings

Selectivity Drivers

  • Fluorine Substitutions : In BMS-711939, 2-fluoro-phenyl groups improve PPARα selectivity by 300-fold over PPARγ .
  • Stereochemistry: S-configuration in phenoxyacetic acids (e.g., (S)-3, (S)-5) enhances PPAR binding by aligning carboxylate groups with key residues .

Partial Agonism Mechanisms

  • Water-Mediated Binding: Indeglitazar’s partial activity involves a water molecule in the PPARγ LBD, disrupting canonical signaling .

Antiproliferative vs. Metabolic Effects

  • PPARα/γ Agonist 3’s anticancer effects are PPARγ-dependent, while its lack of PPARα activity avoids metabolic side effects .
  • Full PPARα agonists (e.g., BMS-711939) lower triglycerides but may promote tumor growth in certain contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.